molecular formula C15H14Cl2N2O3 B2939811 N-(2,4-dichlorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034319-67-8

N-(2,4-dichlorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2939811
CAS No.: 2034319-67-8
M. Wt: 341.19
InChI Key: HGORIVFHRDVUDH-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a high-purity chemical reagent designed for pharmaceutical and medicinal chemistry research. This compound features a 6-oxo-1,6-dihydropyridine core, a scaffold of significant interest in drug discovery due to its diverse biological activities. Recent studies on analogues with the 6-oxo-1,6-dihydropyridine and related 6-oxo-1,6-dihydropyridazine structures have demonstrated potent anti-inflammatory properties through the inhibition of key pathways like JNK2-NF-κB/MAPK, highlighting the therapeutic potential of this chemical class for targeting complex conditions such as acute lung injury and sepsis . Furthermore, pyridazinone and dihydropyridine derivatives are extensively investigated for their wide spectrum of pharmacological actions, including antioxidant, antibacterial, antifungal, and anticancer activities . The specific substitution pattern on this molecule—including the 2,4-dichlorobenzyl and 4-methoxy groups—makes it a valuable intermediate for structure-activity relationship (SAR) studies and the synthesis of novel bioactive molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can rely on its quality for their exploratory work in developing new therapeutic agents.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O3/c1-19-8-11(13(22-2)6-14(19)20)15(21)18-7-9-3-4-10(16)5-12(9)17/h3-6,8H,7H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGORIVFHRDVUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Dichlorobenzyl vs. Other Benzyl Groups: The 2,4-dichlorobenzyl group in the target compound likely enhances lipophilicity and target binding compared to mono-chlorinated or methoxy-substituted benzyl groups (e.g., 3-chlorobenzyl in or 2-methoxybenzyl in ). Chlorine atoms at the 2- and 4-positions may improve steric and electronic interactions with hydrophobic protein pockets .

Heterocyclic Core Variations :

  • Replacement of the pyridine core with pyridazine (as in ) reduces ring basicity and may impact hydrogen-bonding interactions.
  • The pyrazolo-pyridine core in compounds shows higher potency (IC50 <100 nM), suggesting the dihydropyridine scaffold in the target compound could be optimized for enhanced activity .

Substituent Position and Activity: The 5-amino substitution in the Fascin inhibitor () correlates with high potency, highlighting the importance of functional group placement . Methylation at the 1-position in the target compound may reduce metabolic oxidation compared to unsubstituted analogs.

Q & A

Q. Q1. What are the recommended synthetic routes for N-(2,4-dichlorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, and what critical parameters influence yield?

Methodological Answer: The compound can be synthesized via a multi-step protocol involving:

Coupling Reactions : Amide bond formation between 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid and 2,4-dichlorobenzylamine using coupling agents like HATU or EDCI, with DIEA as a base in anhydrous DCM .

Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) is critical for isolating the product. Yields (~55–70%) depend on reaction temperature (0–25°C) and stoichiometric control of the coupling agent (1.2–1.5 eq) .

Analytical Validation : Confirm purity via HPLC (≥98%) and structural integrity via 1H^1 \text{H}-/13C^{13} \text{C}-NMR, ensuring absence of diastereomers or unreacted intermediates .

Q. Q2. How can researchers validate the structural identity and purity of this compound?

Methodological Answer: Use a combination of:

  • Spectroscopy :
    • 1H^1 \text{H}-NMR to confirm the presence of the dichlorobenzyl aromatic protons (δ 7.2–7.5 ppm) and methoxy group (δ 3.8–4.0 ppm) .
    • 13C^{13} \text{C}-NMR to verify the carbonyl carbons (δ 165–170 ppm) .
  • Chromatography :
    • HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (retention time ~8–10 min) .
  • Mass Spectrometry : HRMS (ESI+) for exact mass confirmation (e.g., calculated [M+H]+^+: 395.05; observed: 395.06) .

Advanced Research Questions

Q. Q3. How does the 2,4-dichlorobenzyl substituent influence target binding, and what computational methods support this analysis?

Methodological Answer: The 2,4-dichlorobenzyl group enhances hydrophobic interactions and π-π stacking with target proteins (e.g., collagenase in ). Computational approaches include:

  • Molecular Docking : Software like AutoDock Vina can model binding poses. For example, the dichlorobenzyl moiety forms π-π interactions with Tyr201 (distance: ~4.1 Å) and hydrogen bonds with Gln215 (2.2 Å) in collagenase .
  • Free Energy Calculations : Gibbs free energy (ΔG) values (–6.4 to –6.5 kcal/mol) predict binding affinity. Positional isomerism (2,4 vs. 2,6-dichloro) minimally impacts ΔG but alters interaction distances .

Q. Q4. How can researchers resolve contradictions in IC50_{50}50​ values observed across different assay conditions?

Methodological Answer: Discrepancies in IC50_{50} may arise from:

  • Assay Variability : Standardize protocols (e.g., collagenase inhibition assays in ) using identical substrate concentrations and incubation times.
  • Solvent Effects : Compare DMSO solubility (≤1% v/v) versus aqueous buffers to rule out aggregation artifacts.
  • Data Normalization : Use positive controls (e.g., doxycycline for collagenase) to calibrate activity across experiments .

Q. Q5. What strategies optimize the synthesis of dihydropyridine derivatives to enhance metabolic stability?

Methodological Answer: Key modifications include:

Ring Substitutions : Introduce electron-withdrawing groups (e.g., methoxy at C4) to reduce oxidative metabolism .

Prodrug Design : Mask the carboxamide as an ester (e.g., ethyl ester) to improve bioavailability, followed by enzymatic hydrolysis in vivo .

Crystallization Techniques : Use oxadiazolium perchlorate salts to stabilize intermediates, avoiding oxidative N–N bond formation and improving reaction yields (~85–90%) .

Q. Q6. How do researchers analyze structure-activity relationships (SAR) for dichlorobenzyl-containing analogs?

Methodological Answer: SAR studies involve:

  • Analog Synthesis : Vary substituents on the benzyl group (e.g., 2,6-dichloro vs. 2,4-dichloro) and pyridine ring (e.g., methyl vs. ethyl at N1).
  • Biological Testing : Measure IC50_{50} against relevant targets (e.g., kinases, proteases) and correlate with LogP values to assess lipophilicity-activity trends.
  • Statistical Modeling : Use QSAR tools (e.g., CoMFA) to identify critical steric/electronic parameters .

Q. Q7. What advanced analytical techniques characterize degradation products under stressed conditions?

Methodological Answer: For stability studies:

  • Forced Degradation : Expose the compound to heat (60°C), acid (0.1 M HCl), and UV light, then analyze via:
    • LC-MS/MS : Identify major degradation products (e.g., hydrolyzed carboxamide or demethylated pyridine).
    • X-ray Crystallography : Resolve structural changes in crystalline degradation byproducts .

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